9-Mesityl-10-methylacridinium tetrafluoroborate
Overview
Description
9-Mesityl-10-methylacridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C23H22BF4N and its molecular weight is 399.2 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is the alkene functional group present in various organic compounds . The compound acts as a photocatalyst and mediates transformations through Photoredox Catalysis .
Mode of Action
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate interacts with its targets through a single electron transfer (SET) mechanism . It mediates transformations such as the anti-Markovnikov hydroamination of alkenes , addition of carboxylic acids to alkenes , and the hydrotrifluoromethylation of styrenes .
Biochemical Pathways
The compound affects the photoredox catalysis pathway . This pathway involves the transfer of electrons and can lead to various transformations in organic compounds. The downstream effects include the formation of new bonds and functional groups in the target molecules .
Pharmacokinetics
Its solubility in solvents likechloroform and methanol suggests that it may have good bioavailability .
Result of Action
The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate results in the formation of new organic compounds . For example, it can facilitate the formation of dithioacetals or thioethers from benzyl alcohols .
Action Environment
The action of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is influenced by environmental factors such as light and solvent type . It requires visible light for activation . Moreover, the compound’s fluorescent response varies with the polarity , dispersed state , and lone-pair–π interactions of the solvent, producing different colors when dissolved in various solvents .
Biochemical Analysis
Biochemical Properties
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate acts as a photocatalyst in several biochemical reactions. It mediates transformations through photoredox catalysis, including the anti-Markovnikov hydroamination of alkenes and the addition of carboxylic acids to alkenes . The compound interacts with various enzymes and proteins, facilitating these reactions by transferring electrons and activating substrates. The nature of these interactions involves the absorption of light, which excites the compound and enables it to participate in redox reactions.
Cellular Effects
The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate on cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and the production of specific metabolites . Additionally, the compound’s role in photoredox catalysis can impact cellular redox states, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s mechanism of action involves the absorption of light, which excites its electrons and enables it to participate in redox reactions. This process can lead to the activation or inhibition of enzymes, resulting in changes in gene expression and metabolic pathways . The compound’s ability to transfer electrons is central to its function as a photocatalyst.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is hygroscopic and should be stored under inert gas at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s role in photoredox catalysis allows it to participate in redox reactions, which are crucial for many metabolic processes.
Transport and Distribution
Within cells and tissues, 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 9-Mesityl-10-methylacridin-10-ium tetrafluoroborate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall effectiveness in biochemical reactions.
Properties
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.BF4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMWMXQQOIIJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1442433-71-7 | |
Record name | 1442433-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-Mesityl-10-methylacridinium tetrafluoroborate function as a photocatalyst in organic reactions?
A1: this compound acts as a powerful photoredox catalyst by absorbing visible light and undergoing a single-electron transfer process. This photoexcitation enables it to facilitate challenging chemical transformations under mild reaction conditions. For instance, in the anti-Markovnikov hydroamination of alkenes, the excited catalyst abstracts a hydrogen atom from thiophenol. [] This generates a thiyl radical and a reduced acridinium species. Subsequently, the thiyl radical adds to the alkene, creating a carbon-centered radical. This radical then abstracts another hydrogen atom from the reduced acridinium species, leading to the desired amine product and regenerating the photocatalyst. []
Q2: Besides its catalytic role in organic reactions, does this compound have applications in material science?
A2: Yes, this compound has been successfully employed in material science applications. One notable example is its use in the photocatalytic synthesis of polydopamine (PDA) coatings on biomolecules like hemoglobin. [] This method utilizes the photocatalytic activity of this compound to drive the polymerization of dopamine under physiological conditions (pH 7.4, 25 °C), offering a mild and biocompatible approach for surface modification. [] This PDA coating strategy holds promise for enhancing the performance and biocompatibility of biomaterials.
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